4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine
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Overview
Description
4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxazole carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Methoxybenzenesulfonyl Group: This step may involve sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride.
Attachment of the Oxazole Carbonyl Group: The oxazole ring can be introduced through cyclization reactions involving appropriate precursors, followed by acylation to attach the carbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxybenzenesulfonyl)piperidine: Lacks the oxazole carbonyl group.
1-(1,2-oxazole-5-carbonyl)piperidine: Lacks the methoxybenzenesulfonyl group.
4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The unique combination of the methoxybenzenesulfonyl and oxazole carbonyl groups on the piperidine ring might confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-22-12-2-4-13(5-3-12)24(20,21)14-7-10-18(11-8-14)16(19)15-6-9-17-23-15/h2-6,9,14H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQGXAYGKXKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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